molecular formula C14H21NO2 B14268135 Carbamic acid, hexyl-, phenylmethyl ester CAS No. 179320-61-7

Carbamic acid, hexyl-, phenylmethyl ester

Cat. No.: B14268135
CAS No.: 179320-61-7
M. Wt: 235.32 g/mol
InChI Key: FNWUXPGAQWFYDA-UHFFFAOYSA-N
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Description

Carbamic acid, hexyl-, phenylmethyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, hexyl-, phenylmethyl ester can be synthesized through several methods. One common method involves the reaction of hexylamine with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, hexyl-, phenylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form hexylamine and phenylmethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and other oxidation products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Hexylamine and phenylmethanol.

    Oxidation: Oxidized carbamates and other by-products.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Carbamic acid, hexyl-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, hexyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing hexylamine and phenylmethanol, which can interact with biological molecules. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylcarbamate: Another carbamate ester with similar chemical properties.

    Ethyl carbamate: Known for its use in organic synthesis and biological studies.

    Hexyl carbamate: Shares the hexyl group but differs in the ester moiety.

Uniqueness

Carbamic acid, hexyl-, phenylmethyl ester is unique due to its specific combination of hexyl and phenylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

179320-61-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

benzyl N-hexylcarbamate

InChI

InChI=1S/C14H21NO2/c1-2-3-4-8-11-15-14(16)17-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,15,16)

InChI Key

FNWUXPGAQWFYDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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